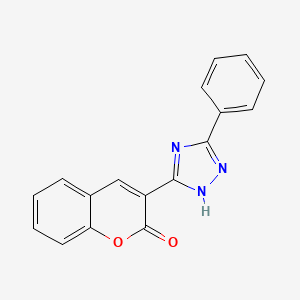
3-(5-phényl-4H-1,2,4-triazol-3-yl)-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of both triazole and coumarin moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Compounds with a similar 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety have been associated with numerous biological properties .
Mode of Action
It is known that the presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds can lead to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, and antifungal activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .
Méthodes De Préparation
The synthesis of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylcoumarin with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of an oxidizing agent to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity .
Analyse Des Réactions Chimiques
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Comparaison Avec Des Composés Similaires
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can be compared with other similar compounds such as:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole ring and exhibits similar biological activities but differs in its substitution pattern.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one lies in its combination of triazole and coumarin moieties, which imparts distinct structural and functional characteristics.
Propriétés
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-13(10-12-8-4-5-9-14(12)22-17)16-18-15(19-20-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGDGIZTFNMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














